molecular formula C16H18BrNO2S B2610289 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034510-21-7

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2610289
CAS No.: 2034510-21-7
M. Wt: 368.29
InChI Key: CHKOZPTVXLBFLK-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic benzamide derivative intended for research applications in neuroscience and medicinal chemistry. This compound is structurally analogous to scaffolds investigated for the development of bitopic ligands targeting dopamine D3 receptors . The molecular structure incorporates a benzamide group linked to a thiophene-containing pentyl chain, a design that may allow interaction with both the orthosteric binding site and a secondary binding site on receptor targets . Such ligands are of significant research value for studying the role of D3 receptors in neuropsychiatric disorders, including substance use disorders and schizophrenia . Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of novel receptor antagonists, aiding in the exploration of receptor function and selectivity. The presence of the bromo substituent on the benzamide ring also offers a potential site for further chemical modification or for use in radiolabeling studies for tracer development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-14-5-2-1-4-13(14)16(20)18-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12,19H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKOZPTVXLBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multiple steps:

    Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated precursor under palladium catalysis.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of de-brominated benzamide.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and hydroxyl group are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares a benzamide backbone with several analogs but differs in side-chain modifications and substituent patterns:

Compound Name (Reference) Core Structure Substituents Key Features
Target Compound Benzamide 2-Br; N-linked 5-hydroxy-3-(thiophen-2-yl)pentyl Bromine at C2, thiophene, hydroxylated alkyl chain
3i Benzo[b]thiophene 2-Br; N-linked acetamide with 3,4,5-trimethoxybenzoyl Brominated thiophene core, trimethoxybenzoyl group
SBI-3570 Benzo[b]thiophen-3-one (Z)-5-Phenylfuran-2-ylmethylene Cross-conjugated furan and thiophene rings
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide Benzamide Morpholine, thiophen-2-yl on methyl group Hydrogen-bonding motifs, morpholine-thiophene hybrid
4-Bromo-N-(5-(4-Nitrophenyl)-4-Phenyl-1,3-Thiazol-2-yl)Benzamide Benzamide 4-Br; N-linked thiazole with nitro and phenyl groups Bromine at C4, nitro-phenyl-thiazole side chain

Key Observations :

  • Core Flexibility : The benzamide core is versatile, accommodating diverse substituents (e.g., thiophene, morpholine, thiazole) .
  • Bromine Positioning : Bromine at C2 (target) vs. C4 () may alter electronic effects and steric interactions.
  • Thiophene Integration : Thiophene rings enhance π-π stacking (e.g., SBI-3570 , target compound), while hydroxylated alkyl chains (target) may improve solubility.

Physicochemical Data

Compound (Reference) Melting Point (°C) Yield (%) Solubility Trends
3i 164–166 82 Moderate in ethyl acetate/petroleum ether
3l 183–185 81 Similar to 3i
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide Not reported Not reported Likely polar due to morpholine and H-bonding
Target Compound (Inferred) ~160–180 (estimated) ~80 Enhanced solubility from hydroxyl group

Key Trends :

  • Brominated analogs (e.g., 3i, 3l) exhibit higher melting points (~150–200°C), attributed to halogen-based intermolecular interactions .
  • Hydroxyl groups (target compound) may reduce crystallinity compared to morpholine/thiophene hybrids .

Activity in Related Compounds

  • Compounds : Designed as intermediates for bioactive molecules, though explicit activity data are absent .
  • SBI-3570 : Inhibits oncogenic tyrosine phosphatase SHP2, highlighting benzamide-thiophene hybrids as kinase-targeting scaffolds.

Structural-Activity Relationships (SAR)

  • Thiophene vs. Furan : SBI-3570’s furan substitution vs. the target’s thiophene may alter electronic profiles and target selectivity.
  • Bromine Effects : Bromine’s electronegativity could enhance binding to hydrophobic pockets (cf. 4-bromo analogs in ).
  • Hydroxyl Group : The 5-hydroxyl group (target) may confer hydrogen-bonding capacity, akin to morpholine in .

Biological Activity

Overview

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic organic compound characterized by a benzamide core with a bromine atom and a thiophene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
  • Molecular Formula : C16H18BrNO2S
  • CAS Number : 2034510-21-7

The compound features a hydroxyl group, which is significant for its biological activity, as it may participate in hydrogen bonding and influence the compound's solubility and reactivity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The thiophene ring and hydroxyl group are likely involved in binding interactions, while the bromine atom may enhance reactivity. The specific pathways through which this compound exerts its effects depend on the biological context in which it is studied.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene derivatives possess activity against various pathogens, including bacteria and fungi.

A comparative analysis of related compounds demonstrated that modifications in the thiophene structure can enhance antimicrobial efficacy. For example, electron-donating groups were associated with increased antibacterial activity against strains such as Pseudomonas aeruginosa and Candida albicans .

CompoundMIC (µg/mL)Activity Type
Compound A100Antibacterial
Compound B200Antifungal
This compoundTBDTBD

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activities. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

For instance, compounds with similar structural features have been tested against cancer cell lines, showing promising results in inhibiting tumor growth. The exact mechanism remains to be fully elucidated but may involve interference with signaling pathways critical for cancer cell survival .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thiophene derivatives, including those structurally related to this compound. The results indicated that modifications in substituents could significantly alter the minimum inhibitory concentration (MIC), emphasizing the importance of structural optimization for enhanced activity .
  • Case Study on Anticancer Properties :
    Another investigation focused on the anticancer potential of benzamide derivatives. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromination, coupling, and functional group modifications. Key steps include:

  • Bromination: Introduction of bromine at the ortho position of benzamide using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Thiophene Incorporation: A Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene moiety to the pentyl chain .
  • Hydroxylation: Oxidation or hydrolysis steps to introduce the hydroxyl group at the 5-position of the pentyl chain, often using LiOH in THF/MeOH/H₂O solvent systems .

Q. Table 1: Representative Synthetic Conditions

StepReagents/SolventsTemperature/TimeYield (%)Reference
BrominationNBS, DMF0°C → RT, 12 h75-82
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O80°C, 6 h68-75
HydroxylationLiOH, THF/MeOH/H₂ORT, 24 h85-90

Q. How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm thiophene integration. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 423.05) .
  • X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns. Disorder in the benzamide ring (occupancy ratio 0.502:0.498) is modeled using SHELX .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in the Benzamide Ring: Observed in similar derivatives (e.g., C2/C2A atoms in ), resolved by refining occupancy ratios (0.502:0.498) using SHELXL .
  • Hydrogen-Bonding Networks: Intermolecular N–H⋯O bonds form chains along the [001] axis. Mercury software (Materials Module) visualizes packing motifs and void spaces .
  • Conformational Flexibility: Thiophene and pentyl chains adopt non-planar dihedral angles (63.5°–85.2°), analyzed via torsion angle restraints in refinement .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
Dihedral Angle (Thiophene)63.54° ± 0.14°
Hydrogen Bond LengthN–H⋯O = 2.89 Å

Q. How can reaction yields be optimized for brominated intermediates?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency compared to THF due to better halogen solubility .
  • Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields for thiophene attachment. Lower catalyst loading (1 mol%) reduces side reactions .
  • Steric Effects: Bulky substituents on the pentyl chain may hinder reactivity. Pre-functionalization of the chain before bromination minimizes steric clashes .

Q. What strategies are recommended for solubility optimization in bioactivity assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v) for in vitro studies. For in vivo, corn oil or 20% SBE-β-CD in saline improves bioavailability .
  • pH Adjustment: The hydroxyl group (pKa ~10) allows pH-dependent solubility. Buffered solutions (pH 7.4) enhance stability in physiological conditions .

Data Contradictions and Resolutions

  • Synthetic Yields: reports 85-90% hydroxylation yields, while similar protocols in show 75-82% bromination efficiency. Contradictions arise from steric/electronic effects, resolved by optimizing reaction time and solvent polarity.
  • Crystallographic Disorder: Some studies report minor occupancy (0.48) for disordered atoms , while others refine to near-equivalent ratios (0.502:0.498) . This reflects variability in crystal quality, addressed by high-resolution data collection.

Key Takeaways

  • Synthesis: Multi-step protocols with Pd-catalyzed coupling and LiOH-mediated hydroxylation are robust .
  • Characterization: SHELX and Mercury are critical for resolving conformational disorder .
  • Bioactivity Testing: Co-solvent formulations balance solubility and stability .

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